N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-10-14(2)20(15(3)11-13)27(24,25)23-17-7-5-6-16(12-17)18-8-9-19(26-4)22-21-18/h5-12,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASRHCBWZPLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Mesitylene
Mesitylene undergoes sulfonation using chlorosulfonic acid under controlled conditions. The reaction proceeds at 0–5°C to minimize polysubstitution:
$$
\text{Mesitylene} + \text{ClSO}3\text{H} \rightarrow \text{2,4,6-Trimethylbenzenesulfonic acid} + \text{HCl}
$$
Subsequent treatment with phosphorus pentachloride (PCl$$ 5$$) converts the sulfonic acid to the sulfonyl chloride:
$$
\text{2,4,6-Trimethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Yield : 68–72% after recrystallization from hexane.
Oxidation of Mesitylene Derivatives
An alternative route involves the oxidation of 2,4,6-trimethylbenzaldehyde to the corresponding carboxylic acid, followed by sulfonation. However, this method is less efficient (yield: ~55%) and requires stringent temperature control.
Synthesis of 3-(6-Methoxypyridazin-3-yl)aniline
The pyridazine-containing aniline intermediate is synthesized via cross-coupling and cyclization reactions.
Suzuki-Miyaura Coupling
A boronic ester derivative of 3-aminophenylboronic acid reacts with 3-chloro-6-methoxypyridazine in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base (e.g., Na$$2$$CO$$3$$):
$$
\text{3-Aminophenylboronic acid} + \text{3-Chloro-6-methoxypyridazine} \xrightarrow{\text{Pd catalyst}} \text{3-(6-Methoxypyridazin-3-yl)aniline}
$$
Conditions :
Cyclization of Diamines
An alternative approach involves cyclizing 1,2-diaminopropane with 1,4-diketones under acidic conditions to form the pyridazine ring. However, this method requires precise stoichiometry to avoid byproducts.
Sulfonamide Bond Formation
The final step couples the sulfonyl chloride and aniline derivative.
Reaction Conditions
3-(6-Methoxypyridazin-3-yl)aniline reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base:
$$
\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{3-(6-Methoxypyridazin-3-yl)aniline} \xrightarrow{\text{TEA}} \text{G619-0220} + \text{HCl}
$$
Optimization Parameters :
Purification
Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient ) or recrystallization from ethanol/water .
Analytical Characterization
Key spectroscopic data for G619-0220:
| Property | Value |
|---|---|
| Molecular Weight | 383.47 g/mol |
| $$ ^1\text{H NMR} $$ | δ 2.35 (s, 9H, CH$$3$$), 3.90 (s, 3H, OCH$$3$$), 6.90–7.60 (m, 6H, Ar–H) |
| HPLC Purity | >98% |
| Melting Point | 162–165°C |
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TAK-385 (Relugolix Analog)
TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl group with the target compound but incorporates additional heterocyclic and urea functionalities. Key comparative findings:
- Pharmacological Activity : TAK-385 is a potent oral GnRH antagonist, achieving >90% suppression of testosterone in prostate cancer patients at 120 mg/day doses .
- Metabolic Stability: Reduced cytochrome P450 (CYP) inhibition compared to earlier analogs (e.g., sufugolix), attributed to the dimethylamino-methyl substituent enhancing selectivity .
- Structural Advantage: The thienopyrimidine-dione core in TAK-385 improves receptor binding affinity, whereas the target compound’s simpler sulfonamide scaffold may limit potency but enhance synthetic accessibility .
TPIN (N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide Derivatives)
TPIN lacks the methoxypyridazine group but shares a phenyl-linked sulfonamide/isonicotinamide scaffold. Comparative insights:
- Mechanism of Action : TPIN inhibits prostate cancer cell proliferation via F-actin and paxillin downregulation, contrasting with the GnRH antagonism of methoxypyridazine-containing compounds .
- Structural Implications : The tetrazole ring in TPIN enhances hydrogen-bonding interactions with cytoskeletal proteins, whereas the methoxypyridazine group in the target compound may favor kinase or receptor binding .
Acetyl Sulfamethoxypyridazine
This compound (N-(6-methoxypyridazin-3-yl)-N-sulfanilylacetamide) is distinguished from the target compound by its sulfanilamide-acetyl group. It serves as a cautionary example of nomenclature similarity but functional divergence:
- Metabolic Profile : Rapid acetylation in vivo reduces efficacy, highlighting the importance of substituent placement on the pyridazine ring for metabolic stability .
Data Table: Key Structural and Functional Comparisons
*MP: Methoxypyridazin-3-yl; TMB: 2,4,6-Trimethylbenzene.
Research Findings and Clinical Relevance
- TAK-385 : Phase III trials demonstrated sustained testosterone suppression (>96% at 48 weeks) with minimal CYP3A4 interactions, making it superior to leuprolide in advanced prostate cancer .
- TPIN : Preclinical studies show IC₅₀ values of 0.8–1.2 μM in PC-3 prostate cancer cells, suggesting moderate potency compared to GnRH antagonists .
- Metabolic Insights : The 6-methoxypyridazine group in TAK-385 and the target compound likely mitigates oxidative metabolism, a common liability in sulfonamide derivatives .
Notes on Evidence Limitations
- Direct comparative data for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide are absent in the provided sources; inferences are drawn from structural analogs.
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a sulfonamide derivative, featuring a complex structure that includes a methoxypyridazine moiety and a trimethylbenzene sulfonamide backbone. The molecular formula can be represented as C18H22N2O2S, with the following structural characteristics:
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
1. Phospholipase C Activation
Research indicates that related sulfonamide compounds can activate phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is crucial for various cellular processes, including apoptosis and smooth muscle contraction. For instance, studies have shown that certain derivatives can stimulate PLC activity, resulting in enhanced vascular smooth muscle reactivity through calcium influx from both intra- and extracellular stores .
2. Apoptosis Induction
The compound may also play a role in inducing apoptosis in specific cell types. Increased cytoplasmic calcium concentration is linked to apoptotic pathways, suggesting that this compound could facilitate programmed cell death under certain conditions .
Table 1: Summary of Experimental Studies on Sulfonamide Derivatives
Research Findings
Recent studies have demonstrated that similar compounds exhibit significant effects on cardiovascular parameters. For example, the administration of certain benzenesulfonamides resulted in decreased perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that modifications to the sulfonamide structure could enhance therapeutic efficacy while minimizing adverse effects .
Q & A
Q. What are the recommended synthetic routes for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to attach the pyridazine ring to the phenyl group.
- Sulfonamide formation via reaction of the sulfonyl chloride intermediate with the amine-functionalized pyridazine-phenyl moiety.
Key optimization parameters include: - Temperature control (e.g., maintaining 0–5°C during sulfonylation to minimize side reactions) .
- Solvent selection (e.g., dichloromethane for sulfonamide coupling due to its inertness and solubility properties) .
- Catalyst use (e.g., palladium catalysts for coupling reactions, with yields up to 70% reported under optimized conditions) .
Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Test in DMSO (commused in biological assays), water (for in vivo studies), and organic solvents (e.g., methanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis. Substituents like trimethyl groups enhance lipophilicity, reducing aqueous solubility .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy and sulfonamide groups may hydrolyze under extreme pH; buffer selection (e.g., PBS vs. Tris) is critical .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of the pyridazine and phenyl groups (e.g., δ 7.46–8.66 ppm for aromatic protons) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-HRMS with <0.5 ppm error) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (see PDB codes in structural analogs for reference) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?
- Substituent variation : Compare analogs with methoxy, trimethyl, or nitro groups. For example, trimethyl groups enhance lipophilicity but may reduce target binding affinity .
- Biological assays : Use kinase inhibition assays (IC50 determination) and apoptosis induction studies (e.g., F-actin downregulation in cancer cells) .
- Computational modeling : Dock the compound into target proteins (e.g., kinases) using software like AutoDock, referencing crystallographic data from related structures (e.g., PDB 3HKC) .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using tools like GraphPad Prism® to identify outliers. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Purity verification : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation or impurities .
- Orthogonal assays : Validate apoptosis induction via both FACS (Annexin V) and Western blot (caspase-3 cleavage) to confirm mechanism .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound (e.g., Akt-mTOR or RAC-α/cofilin-1) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
Q. How can the metabolic fate of this compound be studied in preclinical models?
- In vitro assays : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., demethylation of the methoxy group) .
- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways via LC-MS .
- In vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models, correlating with efficacy endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
